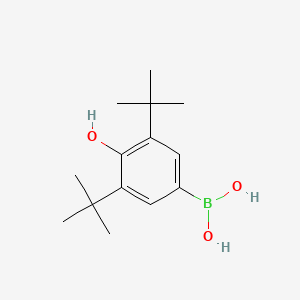

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid

Übersicht

Beschreibung

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C14H23BO3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxyphenyl with boronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations to ensure efficiency and yield .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling is the most prominent reaction for this compound, enabling the formation of biaryl structures. The steric bulk of the tert-butyl groups influences reaction kinetics and regioselectivity.

Example Reaction:

Reaction of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl products.

| Substrate | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | Toluene | 80 | 65–70 | |

| 2-Iodonaphthalene | PdCl₂(dppf), CsF | DMF | 100 | 58 |

Key Findings:

-

The phenolic hydroxyl group stabilizes the boronate intermediate via intramolecular hydrogen bonding, enhancing coupling efficiency .

-

Steric hindrance from tert-butyl groups slows transmetalation but improves selectivity for less hindered aryl halides .

Oxidation Reactions

The boronic acid group can be oxidized to a phenol under mild conditions, though the tert-butyl substituents may influence reaction pathways.

Example Reaction:

Oxidation with H₂O₂ in basic media converts the boronic acid to 3,5-di-tert-butyl-4-hydroxybenzoic acid.

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ | NaOH, H₂O, 25°C | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | 85 | |

| NaBO₃·4H₂O | AcOH, 50°C | Same as above | 78 |

Mechanistic Insight:

Oxidation proceeds via electrophilic attack on the boron atom, followed by hydroxylation and acidification . The tert-butyl groups do not participate but stabilize intermediates through hydrophobic effects .

Protodeboronation

Protodeboronation (removal of the boronic acid group) occurs under acidic or basic conditions, forming the parent arene.

Conditions and Outcomes:

| Reagent | Solvent | Temp (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| HCl (1M) | MeOH | 60 | 3,5-Di-tert-butylphenol | 92 | |

| NaOH (2M) | EtOH/H₂O | 80 | Same as above | 88 |

Steric Effects:

The bulky tert-butyl groups slow protodeboronation compared to unsubstituted phenylboronic acids, necessitating higher temperatures .

Esterification and Derivatization

The boronic acid can undergo esterification with diols or alcohols, forming boronate esters. These derivatives are useful in Suzuki couplings or as sensors.

Example:

Reaction with pinacol in THF yields the corresponding boronate ester.

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Pinacol | THF, 25°C, 12h | Pinacol boronate ester | 90 |

Applications:

Boronate esters exhibit enhanced stability in storage and are preferred for iterative coupling reactions .

Complexation with Diols

The boronic acid forms reversible complexes with diols (e.g., sugars), a property leveraged in sensor design.

| Diol | Association Constant (Kₐ, M⁻¹) | Conditions | Reference |

|---|---|---|---|

| D-Fructose | 1.2 × 10³ | PBS buffer, pH 7.4 | |

| D-Glucose | 4.5 × 10² | Same as above |

Role of Substituents:

The tert-butyl groups increase hydrophobicity, improving binding affinity for non-polar diols .

Reactivity in Radical Reactions

The phenolic hydroxyl group acts as a radical scavenger, stabilizing intermediates in photochemical or oxidative reactions.

Example:

In the presence of AIBN (azobisisobutyronitrile), the compound inhibits polymerization of methyl methacrylate by trapping radicals.

| Application | Conditions | Outcome | Reference |

|---|---|---|---|

| Radical inhibition | Benzene, 70°C | 95% inhibition efficiency |

Wissenschaftliche Forschungsanwendungen

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid has several applications in scientific research:

Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in biochemical assays and drug design.

Industry: It is used in the production of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions like cross-coupling. In Suzuki-Miyaura coupling, the boronic acid group transfers an organic group to a palladium catalyst, forming a new carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: This compound has similar antioxidant properties and is used in polymer stabilization.

3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Known for its use in the synthesis of biodegradable hydrogels.

Uniqueness: (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and applications in cross-coupling reactions. This sets it apart from other similar compounds that may lack this functional group .

Biologische Aktivität

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (DTBPA) is a compound that has garnered attention for its various biological activities, particularly in the context of its antioxidant properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of DTBPA, supported by recent research findings and case studies.

Chemical Structure and Properties

DTBPA is a phenolic compound characterized by the presence of a boronic acid group, which enhances its reactivity and biological interactions. The chemical structure can be represented as follows:

Antioxidant Activity

One of the primary biological activities attributed to DTBPA is its antioxidant capability. Studies have shown that compounds with similar structures exhibit significant free radical scavenging activity. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress in cells.

Case Study: Antioxidant Efficacy

A study published in PubMed explored the metabolization of DTBPA derivatives in rats and their subsequent detection in human urine. The findings indicated that metabolites such as fenozan acid could serve as biomarkers for human exposure to DTBPA antioxidants, highlighting their prevalence in the environment and potential health implications .

Anti-inflammatory Properties

Research indicates that DTBPA may possess anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting that DTBPA could be beneficial in managing inflammatory conditions.

Table 1: Summary of Biological Activities

Antimicrobial Activity

Preliminary studies have indicated that DTBPA may exhibit antimicrobial properties. In vitro assays demonstrated that similar phenolic compounds can disrupt microbial cell membranes, leading to cell death. This suggests potential applications in food preservation and medical settings.

Endocrine Disruption Concerns

Despite its beneficial properties, there are concerns regarding the endocrine-disrupting potential of DTBPA and related compounds. A report by the French Agency for Food, Environmental and Occupational Health and Safety (ANSES) raised alarms about possible thyroid hormone disruption based on animal studies . While these findings warrant further investigation, they highlight the need for careful evaluation of DTBPA's safety profile.

Eigenschaften

IUPAC Name |

(3,5-ditert-butyl-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16-18H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMIGOJEPFFIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.